2-(4-Fluorobenzyl)-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(4-Fluorobenzyl)-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic organic compound belonging to the class of triazolopyrimidines This compound is characterized by the presence of a fluorobenzyl group and a trimethoxyphenyl group attached to a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorobenzyl)-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3-amino-1,2,4-triazole and 2,3,4-trimethoxybenzaldehyde, under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the triazolopyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorobenzyl)-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or phenyl rings, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-(4-Fluorobenzyl)-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial effects, making it a candidate for drug discovery and development.
Medicine
The compound’s potential therapeutic effects are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzyl)-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The fluorobenzyl and trimethoxyphenyl groups may enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-((2-Fluorobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine
- 3-((4-Fluorobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine
Uniqueness
Compared to similar compounds, 2-(4-Fluorobenzyl)-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which may confer unique chemical and biological properties. Its distinct structure allows for diverse applications and potential advantages in various research and industrial contexts.
Properties
Molecular Formula |
C21H19FN4O3 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]-7-(2,3,4-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H19FN4O3/c1-27-17-9-8-15(19(28-2)20(17)29-3)16-10-11-23-21-24-18(25-26(16)21)12-13-4-6-14(22)7-5-13/h4-11H,12H2,1-3H3 |
InChI Key |
CNQIMAAWISRRRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=CC=NC3=NC(=NN23)CC4=CC=C(C=C4)F)OC)OC |
Origin of Product |
United States |
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